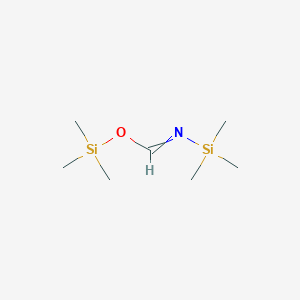![molecular formula C5H6N4O3 B14660307 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide CAS No. 50833-99-3](/img/structure/B14660307.png)
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is an organic compound with the molecular formula C5H7N3O3 It is characterized by the presence of a cyano group, a carbamoyl group, and an oxime group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide typically involves the reaction of cyanoacetamide with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxime group can form hydrogen bonds with target proteins, influencing their activity. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetamide: Similar in structure but lacks the oxime and carbamoyl groups.
Cymoxanil: Contains a similar cyano group but has different substituents.
N-Cyanoacetylurea: Similar in having a cyano group but differs in the presence of a urea moiety.
Uniqueness
2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide is unique due to the presence of both the oxime and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
50833-99-3 |
|---|---|
Fórmula molecular |
C5H6N4O3 |
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
[(2-amino-1-cyano-2-oxoethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C5H6N4O3/c1-8-5(11)12-9-3(2-6)4(7)10/h1H3,(H2,7,10)(H,8,11) |
Clave InChI |
WYSXLZYOEIQQKG-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)ON=C(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


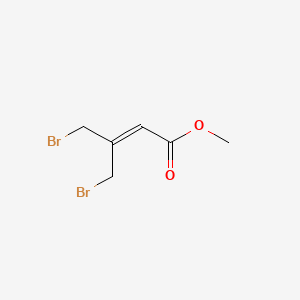
![3-[4-(Hexadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14660231.png)
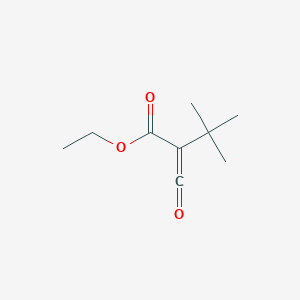
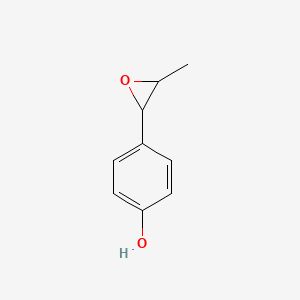

![4-Methyl-7,8,9,10,11,12-hexahydrobenzo[10]annulen-5(6H)-one](/img/structure/B14660252.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
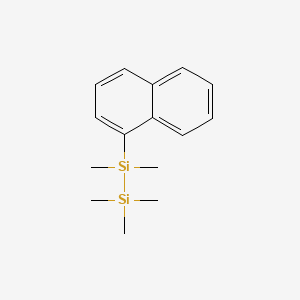


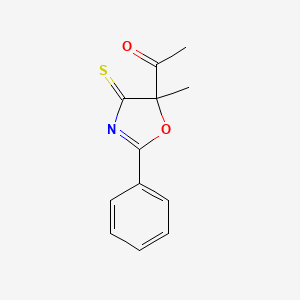
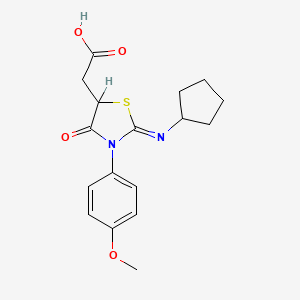
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
